AZD0156

Catalog No.
S520012
CAS No.
1821428-35-6
M.F
C26H31N5O3
M. Wt
461.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD0156

CAS Number

1821428-35-6

Product Name

AZD0156

IUPAC Name

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3

InChI Key

AOTRIQLYUAFVSC-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AZD0156; AZD-0156; AZD 0156.

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C

Description

The exact mass of the compound 2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)- is 461.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

  • AZD0156 is being studied for its ability to inhibit ATM, a protein kinase that plays a critical role in DNA damage repair mechanisms.
  • Inhibiting ATM shows promise in targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways PubChem: ).

Preclinical Studies and Development

  • Research on AZD0156 is primarily focused on preclinical studies, which involve experiments in cells or laboratory animals.
  • These studies aim to evaluate the compound's safety, efficacy, and potential mechanisms of action BLD Pharm: .
  • Clinical trials in humans, which are necessary to determine its safety and effectiveness as a drug, have not been reported yet.

AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated protein, a key serine-threonine kinase involved in the DNA damage response pathway. This compound is particularly noteworthy for its oral bioavailability and its ability to selectively target the ATM kinase, which plays a critical role in cellular responses to DNA damage. The chemical structure of AZD0156 is characterized by an imidazo[4,5-c]pyridine core, making it unique among ATM inhibitors .

AZD0156 primarily functions through competitive inhibition of the ATM kinase. The binding of AZD0156 to the ATP-binding site of ATM disrupts its activity, leading to impaired DNA repair processes. This inhibition can be quantified using various biochemical assays that measure the phosphorylation status of ATM substrates, such as checkpoint kinase 2 and p53 . The compound's mechanism of action also involves modulation of downstream signaling pathways that are critical for cell cycle regulation and apoptosis.

AZD0156 exhibits significant biological activity in various cancer cell lines, demonstrating efficacy in enhancing the effects of chemotherapeutic agents. For example, studies have shown that AZD0156 can synergistically enhance the cytotoxic effects of irinotecan and other DNA-damaging agents in colorectal cancer models. This synergy is attributed to increased G2/M phase cell cycle arrest and reduced viability in treated cells . Additionally, AZD0156 has been shown to modulate inflammatory responses in macrophages, indicating a broader biological impact beyond tumor cell lines .

The synthesis of AZD0156 involves several key steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This core is then functionalized through various reactions, including alkylation and amination processes, to introduce the dimethylaminopropoxy group that enhances its potency and selectivity. The final product is typically purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing .

AZD0156 is primarily being investigated for its potential applications in oncology, particularly as a therapeutic agent in combination with other chemotherapeutics for treating various cancers. Its ability to inhibit ATM makes it a candidate for sensitizing tumors to DNA-damaging therapies, which could improve treatment outcomes for patients with resistant forms of cancer. Additionally, research is exploring its role in modulating immune responses and its potential use in inflammatory diseases .

Interaction studies involving AZD0156 have demonstrated its ability to enhance the efficacy of other anticancer agents. For instance, when combined with irinotecan or SN38 (the active metabolite of irinotecan), AZD0156 has shown synergistic effects in multiple colorectal cancer cell lines. These studies often employ statistical models such as Bliss Additivity to assess interaction effects and have indicated that AZD0156 can significantly alter cell cycle dynamics and apoptosis pathways when used in combination therapies .

AZD0156 belongs to a class of compounds that target the ATM kinase but stands out due to its selectivity and oral bioavailability. Here are some similar compounds for comparison:

Compound NameMechanism of ActionSelectivityBioavailability
KU-60019ATM inhibitorModerateLow
AZD1390ATM inhibitorHighModerate
M3814ATM inhibitorHighLow

Uniqueness of AZD0156:

  • Selectivity: AZD0156 is noted for its exceptional selectivity towards ATM compared to other compounds.
  • Bioavailability: Its oral bioavailability makes it more convenient for clinical use compared to others that may require intravenous administration.
  • Synergistic Potential: It has shown strong synergistic effects with various chemotherapeutics, enhancing treatment efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

461.24268987 g/mol

Monoisotopic Mass

461.24268987 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5T0XWC07Z

Dates

Modify: 2023-08-15

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